molecular formula C16H17N5O2 B2512341 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide CAS No. 899736-94-8

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide

Cat. No.: B2512341
CAS No.: 899736-94-8
M. Wt: 311.345
InChI Key: VAPRQXYCUXGHMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide”, the SMILES string is O=C(NC(C=CC=C1)=C1C)C2=C(C)C3=C(N=CNC3=O)S2 and the InChI key is CMPOCJSCHUNRAE-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study reported the utility of compounds related to the specified chemical structure in the synthesis of new derivatives, demonstrating moderate antimicrobial activity. These compounds provide a foundation for further chemical modifications to enhance their biological activities (Farag, Kheder, & Mabkhot, 2009).

Anticancer Potential and Kinase Inhibition

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown significant promise in anticancer applications. These compounds have been evaluated for their potential to inhibit key enzymes involved in cancer cell proliferation and survival, suggesting their utility as chemotherapeutic agents (Carraro et al., 2006).

Drug Delivery Systems

The poor aqueous solubility of pyrazolo[3,4-d]pyrimidines poses challenges for their development as clinical drug candidates. However, research into nanoparticle-based delivery systems, such as albumin nanoparticles and liposomes, has been explored to improve their solubility and pharmacokinetic properties, thereby enhancing their therapeutic potential (Vignaroli et al., 2016).

Molecular Synthesis and Characterization

In the realm of chemical synthesis, compounds with the pyrazolo[3,4-d]pyrimidine core have been synthesized through various methodologies, including microwave irradiative cyclocondensation. These compounds have been structurally characterized and assessed for their biological activities, contributing to the understanding of their potential applications in medicinal chemistry (Deohate & Palaspagar, 2020).

In Vitro Biological Evaluation

Several studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidine derivatives for their in vitro biological activities, including anticancer and anti-5-lipoxygenase effects. These evaluations provide insights into the therapeutic potential of these compounds and guide further drug development efforts (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-3-4-14(22)19-20-10-17-15-13(16(20)23)9-18-21(15)12-7-5-11(2)6-8-12/h5-10H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPRQXYCUXGHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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